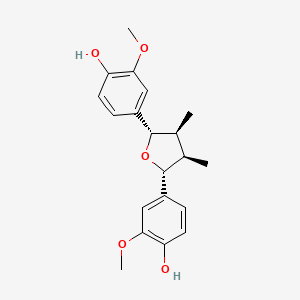

nectandrin-B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nectandrin B (NecB) is a bioactive lignan compound isolated from Myristica fragrans (nutmeg). It functions as an activator of AMP-activated protein kinase (AMPK) and has been found to increase the cell viability of old human diploid fibroblasts (HDFs) . It is also found in Magnolia sinica and Callistemon citrinus.

Molecular Structure Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . More detailed structural analysis would require specific scientific techniques such as X-ray crystallography or NMR spectroscopy, which are not covered in the available resources.Chemical Reactions Analysis

Nectandrin B has been found to increase AMPK activity in vascular smooth muscle cells (VSMC). It inhibits cell proliferation induced by PDGF and DNA synthesis . More detailed chemical reaction analysis would require further experimental data.Physical And Chemical Properties Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . Further details about its physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Applications De Recherche Scientifique

Genetic Implications in Asthma

Nectandrin-B has been implicated in genetic studies focusing on asthma, particularly in the context of bronchodilator response (BDR). BDR, an important phenotype in asthma, measures the reversibility of airway obstruction and is partly under genetic control. In one study, a genome-wide association analysis of BDR identified SPATS2L as a novel gene potentially regulating β2-adrenergic receptor levels. This suggests that nectandrin-B could play a role in the genetic pathways influencing asthma treatment responses and highlights the importance of understanding the biological mechanisms underlying differential responses to β2-agonists through genetic studies (Himes et al., 2012).

Role in Neurological Conditions

Another research application of nectandrin-B involves its potential effects on brain connectivity and consciousness states. Studies have explored how certain compounds interact with serotonin (5-HT) and dopamine receptors, impacting global and thalamic brain connectivity. For instance, research on the effects of LSD, which has agonist activity at various serotonin and dopamine receptors, demonstrates the importance of the 5-HT2A receptor in neuropharmacology. This indicates that compounds like nectandrin-B, through their interaction with these receptors, could contribute to our understanding of the neurobiological effects and mechanisms involved in altered states of consciousness (Preller et al., 2018).

Propriétés

Numéro CAS |

74683-16-2 |

|---|---|

Nom du produit |

nectandrin-B |

Formule moléculaire |

C20H24O5 |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20+ |

Clé InChI |

GMXMKSFJQLFOSO-JARDSOJUSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

SMILES canonique |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Autres numéros CAS |

74683-16-2 |

Synonymes |

nectandrin-B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

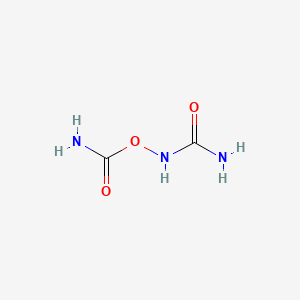

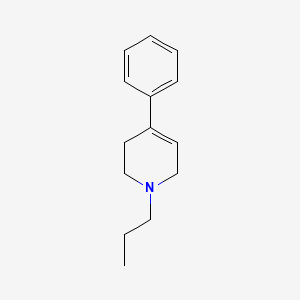

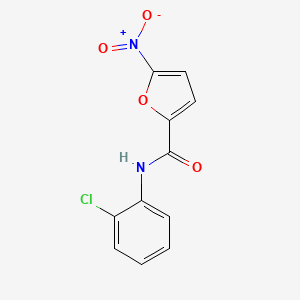

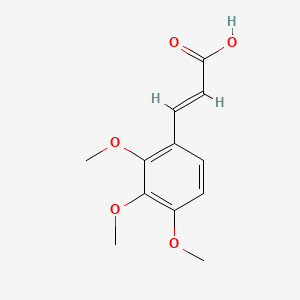

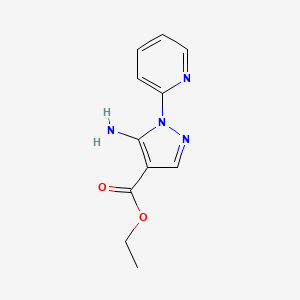

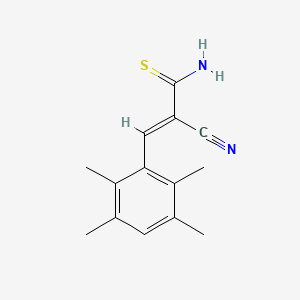

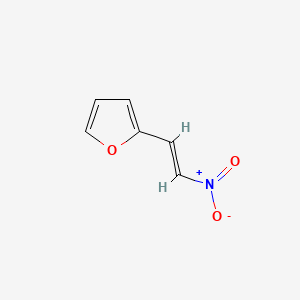

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)

![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)

![[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)

![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)